molecular formula C18H21N3O4S B2681840 N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034366-24-8

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2681840
CAS No.: 2034366-24-8
M. Wt: 375.44
InChI Key: GVMUCHBXJKGSAY-UHFFFAOYSA-N
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Description

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic molecule characterized by its distinct chemical structure, incorporating elements of cinnoline and benzofuran

Synthetic Routes and Reaction Conditions:

  • The preparation of this compound involves a multi-step synthesis

  • Key steps include cyclization reactions to form the cinnoline ring, oxidation to introduce the keto group, and sulfonation to add the sulfonamide group.

  • Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods:

  • Industrial production may utilize continuous flow chemistry techniques to optimize reaction efficiency and scalability.

  • Purification methods such as recrystallization, chromatography, and distillation are crucial to obtaining a high-purity product suitable for various applications.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, leading to the formation of additional keto groups or conversion to carboxylic acids.

  • Reduction: Reduction reactions may target the ketone group, yielding alcohol derivatives.

  • Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed:

  • Depending on the reaction, products can include various derivatives with modified functional groups, such as hydroxyl, carboxyl, or sulfonic acid derivatives.

Chemistry:

  • Utilized as a building block in the synthesis of more complex organic molecules.

  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Serves as a probe in biochemical assays to study enzyme interactions and binding affinities.

Medicine:

  • Explored as a lead compound in drug discovery programs targeting specific diseases.

  • Potential therapeutic applications due to its unique structure and bioactivity.

Industry:

Mechanism of Action

  • The compound's effects are mediated through interactions with specific molecular targets, such as enzymes, receptors, or proteins.

  • Its mechanism of action often involves binding to these targets, altering their activity, and thereby modulating biological pathways.

  • For example, if acting as an enzyme inhibitor, it may bind to the active site, preventing substrate interaction and subsequent catalysis.

Comparison with Similar Compounds

  • N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide can be compared to other sulfonamides and benzofuran derivatives, such as:

    • N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-benzofuran-5-sulfonamide.

    • N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2,3-dihydrobenzofuran-7-sulfonamide.

Uniqueness:

  • This compound's unique combination of cinnoline and benzofuran moieties sets it apart from other molecules, offering distinct physicochemical properties and biological activities.

  • The specific placement of the sulfonamide group influences its solubility, stability, and reactivity, making it a valuable subject for scientific investigation.

Properties

IUPAC Name

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-18-12-13-3-1-2-4-16(13)20-21(18)9-8-19-26(23,24)15-5-6-17-14(11-15)7-10-25-17/h5-6,11-12,19H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMUCHBXJKGSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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